

# (R)-Clevidipine-13C,d3 chemical structure and properties

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Compound of Interest

Compound Name: (R)-Clevidipine-13C,d3

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## An In-depth Technical Guide to (R)-Clevidipine-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **(R)-Clevidipine-13C,d3**. Given that this compound is a stable isotope-labeled version of (R)-Clevidipine, this guide also extensively covers the pharmacological and pharmacokinetic properties of the parent compound, clevidipine, to provide a thorough context for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**(R)-Clevidipine-13C,d3** is a deuterated and 13C-labeled isotopologue of Clevidipine.[1][2] Stable isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

The IUPAC name for a related labeled impurity is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(13C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.[4] This suggests the labeling is on the methoxycarbonyl group.

Chemical Structure of (R)-Clevidipine The chemical structure of the parent compound, (R)-Clevidipine, is shown below. In **(R)-Clevidipine-13C,d3**, one carbon atom and three hydrogen atoms in the methoxycarbonyl group are replaced with their respective stable isotopes.



Image of the chemical structure of (R)-Clevidipine should be here. (A visual representation would be included in a final document).

## **Physicochemical Properties**

The following table summarizes the key physicochemical properties of Clevidipine and its labeled analogue. Most experimental data is available for the unlabeled form.

Property	(R)-Clevidipine	(R)-Clevidipine- 13C,d3 (and related impurities)	Reference(s)
Molecular Formula	C21H23Cl2NO6	C <sub>15</sub> <sup>13</sup> CH <sub>12</sub> D <sub>3</sub> Cl <sub>2</sub> NO <sub>4</sub> (for a related impurity)	[5],[6]
Molecular Weight	456.3 g/mol	~360.21 g/mol (for a related impurity)	[5],[6]
IUPAC Name	5-O- (butanoyloxymethyl) 3-O-methyl (4R)-4- (2,3- dichlorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	4-(2,3- dichlorophenyl)-2,6- dimethyl-5- (trideuterio(¹³C)metho xycarbonyl)-1,4- dihydropyridine-3- carboxylic acid (for a related impurity)	[5],[4]
Appearance	White to off-white powder	Not specified	
Solubility	Practically insoluble in water	Not specified	
XLogP3	4.3	3.2 (for a related impurity)	[5],[4]
Hydrogen Bond Donor Count	1	2 (for a related impurity)	[5],[4]
Hydrogen Bond Acceptor Count	6	5 (for a related impurity)	[5],[4]



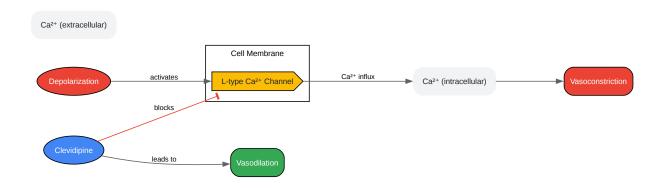
## Pharmacology and Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[7][8] It is characterized by its rapid onset, short duration of action, and high selectivity for vascular smooth muscle over myocardial tissue.[9][10] This selectivity results in arterial vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure with minimal impact on cardiac contractility or conduction.[1][9]

The primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of the vascular system.[7][11] Under normal physiological conditions, the influx of calcium ions through these channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[7] By binding to these channels, clevidipine reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[7]

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of clevidipine in vascular smooth muscle cells.



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Caption: Mechanism of action of Clevidipine.

## **Pharmacokinetics of Clevidipine**

Clevidipine is administered intravenously and exhibits a rapid onset of action, typically within 2 to 4 minutes.[7][11] It has a very short half-life, making it highly titratable for precise blood pressure control in critical care settings.[7][12]

Parameter	Value	Reference(s)
Administration	Intravenous infusion	[11]
Onset of Action	2-4 minutes	[7]
Initial Half-life	Approximately 1 minute	[8][12]
Terminal Half-life	Approximately 15 minutes	[8][12]
Metabolism	Rapidly hydrolyzed by esterases in the blood and extravascular tissues	[7][8]
Metabolites	Inactive carboxylic acid metabolite (H152/81)	[8]
Protein Binding	>99.5%	[12]
Excretion	Metabolites excreted in urine (63-74%) and feces (7-22%)	[11]

The metabolism of clevidipine by ubiquitous esterases is a key feature, as it is independent of hepatic or renal function, reducing the likelihood of drug-drug interactions and the need for dose adjustments in patients with liver or kidney impairment.[7][12]

## **Experimental Protocols**

While specific experimental protocols for **(R)-Clevidipine-13C,d3** are not publicly available, the following sections describe generalized methodologies relevant to the synthesis, characterization, and application of clevidipine and its isotopologues.

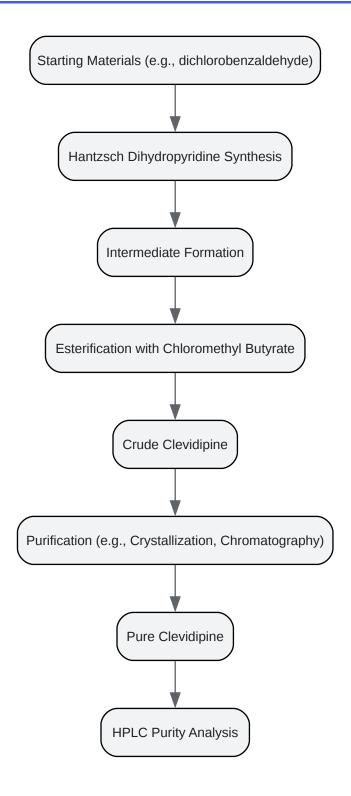


## **Synthesis and Purification of Clevidipine**

The synthesis of clevidipine generally involves multi-step chemical reactions. While specific patents detail various routes, a general approach is outlined below.[13] The synthesis of **(R)-Clevidipine-13C,d3** would require the use of appropriately labeled starting materials.

General Synthetic Workflow





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Caption: General synthetic workflow for Clevidipine.

Purification: Purification of the final product is critical to ensure high purity. Methods often involve crystallization from solvents like diisopropyl ether.[13] Purity is typically assessed by



High-Performance Liquid Chromatography (HPLC).[13][14]

## In Vitro IC50 Determination for Calcium Channel Blockade

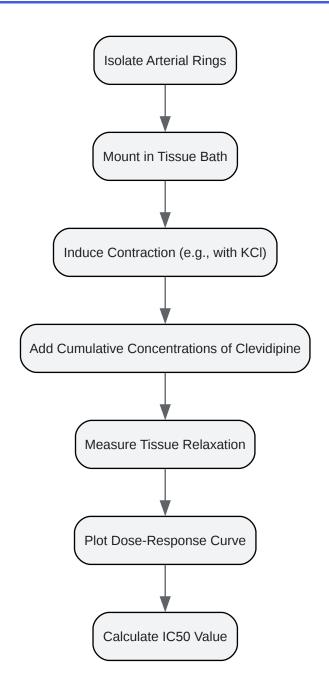
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For clevidipine, this would be its ability to block L-type calcium channels. A common method to determine the IC50 of a calcium channel blocker is through in-vitro assays using isolated tissues or cells.[15][16]

#### **Experimental Protocol Outline:**

- Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in a tissue bath containing a physiological salt solution.[16]
- Contraction Induction: Induce contraction of the arterial rings with a depolarizing agent like high-concentration potassium chloride (KCl).[15]
- Cumulative Concentration-Response: Add the calcium channel blocker (e.g., clevidipine) in a cumulative, concentration-dependent manner.[15]
- Measurement of Relaxation: Measure the relaxation of the pre-contracted tissue at each concentration of the drug.
- Data Analysis: Plot the percentage of relaxation against the logarithm of the drug concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the drug that produces 50% of the maximal relaxation.

Workflow for IC50 Determination





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Caption: Workflow for in-vitro IC50 determination.

## **Pharmacokinetic Study Protocol**

Pharmacokinetic studies in humans or animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] For an intravenously administered drug like clevidipine, the protocol would involve the following steps.



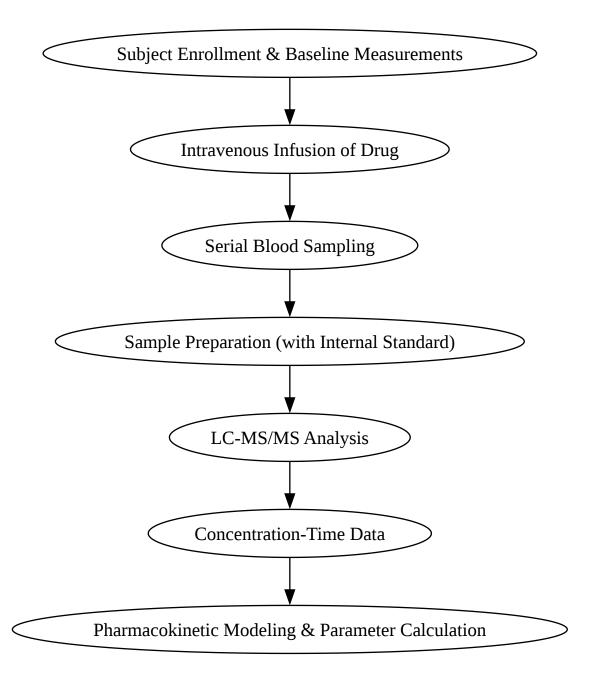




#### **Experimental Protocol Outline:**

- Subject Enrollment: Select healthy volunteers or a relevant patient population.
- Drug Administration: Administer the drug via a constant intravenous infusion.[18][19]
- Blood Sampling: Collect blood samples at predefined time points during and after the infusion.[18]
- Sample Processing and Analysis: Process the blood samples (e.g., whole blood, plasma) and quantify the concentration of the parent drug and its major metabolites using a validated analytical method like LC-MS/MS.[3] **(R)-Clevidipine-13C,d3** would be used as an internal standard in this step.
- Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[18]





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